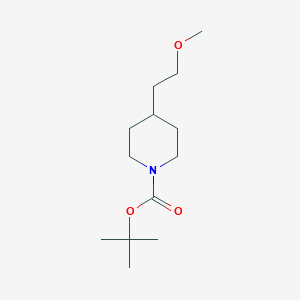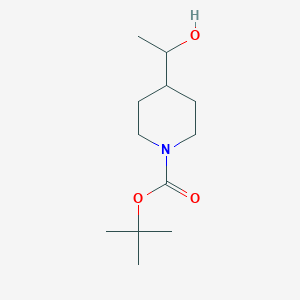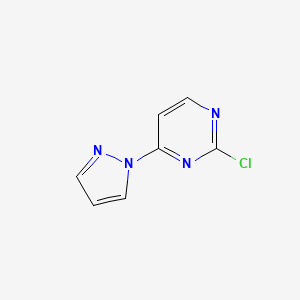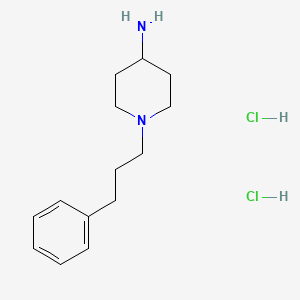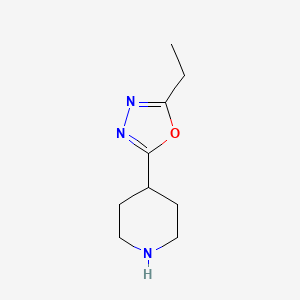
4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its biological activities. Although the specific compound is not directly mentioned in the provided papers, the research on related 1,3,4-oxadiazole derivatives offers insights into the potential properties and applications of this compound.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives typically involves multi-step reactions starting from organic acids, esters, or amides. For instance, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides involved converting organic acids into esters, hydrazides, and subsequently to 1,3,4-oxadiazole-2-thiols, which were then reacted with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine to yield the target compounds . Similarly, the synthesis of 3-piperidinyl-1,3,4-oxadiazole derivatives as potential Alzheimer’s disease drug candidates involved a series of steps starting from 4-chlorobenzenesulfonyl chloride and ethyl piperidin-3-carboxylate .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives has been studied using techniques such as single crystal X-ray diffraction, which provides detailed information on the conformation and intermolecular interactions within the crystal lattice . Computational methods like density functional theory (DFT) calculations can also be used to predict reactive sites and the electronic nature of the molecules .
Chemical Reactions Analysis
The chemical reactivity of 1,3,4-oxadiazole derivatives can be quite varied. For example, the Boulton–Katritzky rearrangement of 5-aryl-3-[2-(piperidin-1-yl)ethyl]-1,2,4-oxadiazoles was observed to occur at room temperature in the presence of water and HCl, leading to the formation of spiropyrazoline compounds . This indicates that 1,3,4-oxadiazole derivatives can undergo significant structural changes under certain conditions, which could be relevant for the design of new chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The presence of the piperidine ring and the 1,3,4-oxadiazole moiety can confer specific properties such as the ability to form intermolecular hydrogen bonds, which can affect the compound's solubility, stability, and biological activity . The antimicrobial activity of some 1,3,4-oxadiazole derivatives has been attributed to their structure-activity relationship, which could be a significant factor in the development of new antimicrobial agents .
Aplicaciones Científicas De Investigación
Antibacterial Applications
1,3,4-Oxadiazole derivatives, including those related to 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine, have been extensively studied for their antibacterial properties. For instance, a study by Khalid et al. (2016) synthesized various N-substituted derivatives and found that they exhibited moderate to strong antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Similarly, Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, demonstrating their potential as antibacterial agents, particularly against Gram-negative bacterial strains (Iqbal et al., 2017).
Anticancer Properties
Compounds with a 1,3,4-oxadiazole structure, akin to 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine, have been investigated for their anticancer properties. A study by Rehman et al. (2018) synthesized propanamide derivatives and evaluated them as promising anticancer agents, with some compounds demonstrating strong anticancer activity relative to established drugs (Rehman et al., 2018).
Alzheimer’s Disease Research
Compounds structurally similar to 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine have been synthesized and evaluated as potential drug candidates for Alzheimer’s disease. Rehman et al. (2018) synthesized a series of N-substituted derivatives for this purpose, demonstrating their potential in enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer's treatment (Rehman et al., 2018).
Tubulin Inhibition and Antiproliferative Effects
The 1,3,4-oxadiazole structure, similar to 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine, has been associated with tubulin inhibition and antiproliferative effects. Krasavin et al. (2014) discovered a new chemical class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which act as tubulin inhibitors and demonstrate promising biological activity profiles (Krasavin et al., 2014).
GABA A Receptor Agonist Development
Compounds structurally related to 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine have been synthesized and evaluated for their potential as GABA A receptor agonists. Jansen et al. (2008) developed alpha subunit selective compounds for treating various disorders, contributing to the development of GABA mimetic drugs (Jansen et al., 2008).
Propiedades
IUPAC Name |
2-ethyl-5-piperidin-4-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-2-8-11-12-9(13-8)7-3-5-10-6-4-7/h7,10H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYGUDFBYMVFDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

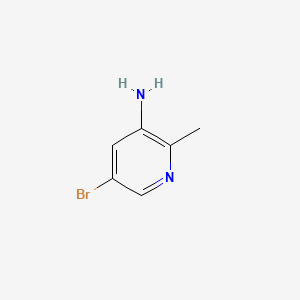
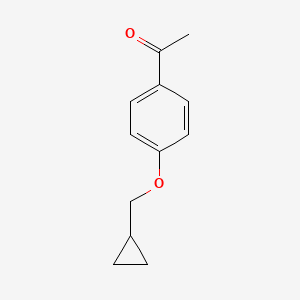
![1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1289013.png)
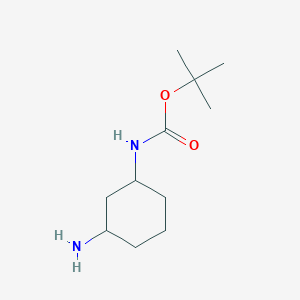


![2-Azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1289022.png)


